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molecular formula C9H12N2OS B112029 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one CAS No. 1629-95-4

2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one

Cat. No. B112029
M. Wt: 196.27 g/mol
InChI Key: KFWIDHVBJCCTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09243000B2

Procedure details

5,5-Dimethyl-cyclohexane-1,3-dione (201 g, 1.43 mol) and NaOAc (176 g, 2.14 mol) are suspended in AcOH (2 L) and Br2 (229 g, 1.43 mol) is added in dropwise while maintaining the reaction temperature between 15 and 20° C. After complete addition, the reaction is stirred at RT overnight. Thiourea (109 g, 1.43 mol) is added in portions and the reaction mixture is heated at 100° C. for 1 h. After cooling to RT, the AcOH is removed in vacuo and the resulting crude product is diluted with water (1 L) and neutralized with an aqueous saturated NaHCO3 solution. The resulting mixture is extracted with ethyl acetate (4×500 mL). The organic layer is washed with brine (500 mL), dried over anhydrous Na2SO4 and the solvent is evaporated in vacuo to give crude product. The crude product is washed with water (1.5 L) to yield 2-amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one (211 g, 75% yield).
Quantity
201 g
Type
reactant
Reaction Step One
Name
Quantity
176 g
Type
reactant
Reaction Step Two
Name
Quantity
229 g
Type
reactant
Reaction Step Three
Quantity
109 g
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH2:7][C:6](=[O:8])[CH2:5][C:4](=O)[CH2:3]1.CC([O-])=O.[Na+].BrBr.[NH2:18][C:19]([NH2:21])=[S:20]>CC(O)=O>[NH2:21][C:19]1[S:20][C:5]2[C:6](=[O:8])[CH2:7][C:2]([CH3:10])([CH3:1])[CH2:3][C:4]=2[N:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
201 g
Type
reactant
Smiles
CC1(CC(CC(C1)=O)=O)C
Step Two
Name
Quantity
176 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Step Three
Name
Quantity
229 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
109 g
Type
reactant
Smiles
NC(=S)N
Step Five
Name
Quantity
2 L
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction is stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature between 15 and 20° C
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated at 100° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CUSTOM
Type
CUSTOM
Details
the AcOH is removed in vacuo
ADDITION
Type
ADDITION
Details
the resulting crude product is diluted with water (1 L)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with ethyl acetate (4×500 mL)
WASH
Type
WASH
Details
The organic layer is washed with brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude product
WASH
Type
WASH
Details
The crude product is washed with water (1.5 L)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1SC2=C(N1)CC(CC2=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 211 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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